molecular formula C7H6Br2N4O B13305505 5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13305505
M. Wt: 321.96 g/mol
InChI Key: LNPGVFZYHMSIDU-UHFFFAOYSA-N
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Description

5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C7H6Br2N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of bromine atoms and a triazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the triazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the triazole ring and bromine atoms enhances its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the triazole ring and bromofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H6Br2N4O

Molecular Weight

321.96 g/mol

IUPAC Name

5-bromo-1-[(5-bromofuran-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6Br2N4O/c8-5-2-1-4(14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12)

InChI Key

LNPGVFZYHMSIDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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